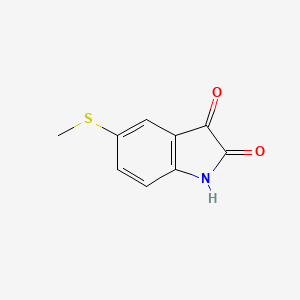

5-(methylthio)-1H-indole-2,3-dione

Description

Overview of Isatin (B1672199) (Indole-2,3-dione) Scaffold in Chemical Research

Isatin, chemically known as 1H-indole-2,3-dione, is a heterocyclic compound that serves as a foundational scaffold for a vast array of derivatives with significant applications in drug discovery and material science. nih.govrsc.orgyoutube.com Its unique structure, featuring a benzene (B151609) ring fused to a pyrrole (B145914) ring with two carbonyl groups at positions 2 and 3, provides a versatile platform for chemical modification. nih.govpharmaerudition.org

The history of isatin dates back to 1840, when it was first isolated by Otto Linné Erdman and Auguste Laurent. wikipedia.org They obtained the orange-red compound through the oxidation of indigo (B80030) dye using nitric and chromic acids. wikipedia.orgnih.govresearchgate.net Also referred to as tribulin, isatin is an endogenous compound found in humans and is considered a metabolic derivative of adrenaline. wikipedia.orgresearchgate.net

The isatin core is not only a product of laboratory synthesis but is also found in nature. It has been identified in various plants, such as those belonging to the genus Isatis, and in Couroupita guianensis and Calanthe discolor. wikipedia.orgresearchgate.net Certain substituted isatins, like the melosatin alkaloids, are found in plants such as Melochia tomentosa. researchgate.net

In synthetic chemistry, isatin is a highly valued and versatile building block. wikipedia.orgresearchgate.net Chemists have developed numerous methods for its synthesis, with the Sandmeyer, Stolle, Gassman, and Martinet procedures being the conventional approaches. nih.govnih.gov More contemporary methods include the direct oxidation of substituted indoles or oxindoles. wikipedia.org The reactivity of the isatin scaffold allows for substitutions at various positions, leading to a wide range of derivatives, including hydrazones, thiosemicarbazones, oximes, and complex spiro compounds. nih.govdergipark.org.trnih.gov

The isatin scaffold is a "privileged" structure in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. Isatin and its derivatives have been shown to exhibit a remarkable spectrum of biological activities. nih.govresearchgate.netdergipark.org.tr These include anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, analgesic, anti-HIV, and antioxidant properties. nih.govresearchgate.netdergipark.org.trnih.gov As an endogenous compound, isatin itself demonstrates anxiogenic, sedative, and anticonvulsant effects. nih.gov The anticancer potential of isatin derivatives has been a particular focus of research, with compounds designed to inhibit key enzymes like tyrosine kinases, histone deacetylases, and carbonic anhydrases. nih.govrsc.org

Specific Focus on the 5-(methylthio) Substituent

The introduction of a methylthio (-SCH₃) group at the 5-position of the isatin ring creates the specific compound 5-(methylthio)-1H-indole-2,3-dione. This substitution is not arbitrary and is guided by established principles in organic and medicinal chemistry.

The methylthio group and related functionalities serve several purposes in organic synthesis. The methylthiomethyl (MTM) group, for instance, is employed as a protecting group for alcohols and carboxylic acids, safeguarding these functional groups during chemical reactions. wikipedia.orgnih.gov MTM esters can also function as activating groups in certain reactions, such as the formation of amides. nih.gov In the context of drug design, the methylthio group is sometimes used as a bioisostere for other small, nonpolar groups like the methyl or ethyl group. mdpi.com The inclusion of sulfur-containing moieties is a common strategy in the development of pharmaceuticals. tandfonline.com

The presence of a sulfur atom, as in the methylthio group, imparts unique physicochemical properties to a molecule. Sulfur is a key element in many approved drugs, where it can modulate characteristics such as polarity, solubility, and reactivity. acs.orgresearchgate.net The thioether linkage in the methylthio group is more reactive than its oxygen counterpart (an ether) and can be oxidized to form sulfoxides and sulfones, expanding the chemical diversity of derivatives. nih.gov

Furthermore, sulfur atoms can participate in specific noncovalent interactions that influence a molecule's conformation and its ability to bind to biological targets. acs.orgrsc.org The electron-deficient bivalent sulfur can form interactions with electron-rich atoms like oxygen and nitrogen, or with aromatic π-systems. acs.orgresearchgate.netuva.es These sulfur-centered interactions can act as important conformational control elements, potentially enhancing the binding affinity and selectivity of a drug candidate. researchgate.netrsc.org

Unique Contributions of the 5-Position in Isatin Derivatization

The C5 position of the isatin ring is a critical site for substitution, and modifications at this position have been shown to profoundly impact the molecule's biological efficacy. nih.gov Structure-activity relationship (SAR) studies have consistently demonstrated that the introduction of various functional groups at the 5-position can modulate the therapeutic potential of isatin derivatives. nih.gov For instance, halogenation at this position has been linked to enhanced antibacterial activity. nih.gov

The introduction of a methylthio (-SCH3) group at the 5-position, as seen in this compound, imparts specific electronic and steric properties to the molecule. This substitution can influence the compound's interaction with biological targets, potentially leading to novel or enhanced pharmacological effects. Research into 5-substituted isatin thiosemicarbazones, for example, has shown that the nature of the substituent at the C5 position affects their tyrosinase inhibitory activity. nih.gov

Research Landscape of this compound

Identification of Research Gaps and Emerging Interest

While the broader class of isatin derivatives has been extensively studied, the specific compound this compound represents a more nascent area of investigation. Much of the existing research has focused on isatins with other substituents at the 5-position, such as halogens or nitro groups. biomedres.us This indicates a significant research gap in understanding the full potential of the 5-methylthio substitution. However, there is a growing interest in exploring the unique properties that this particular functional group may confer, driven by the continuous search for novel therapeutic agents with improved efficacy and selectivity.

Current State of Knowledge Regarding this compound

Current knowledge about this compound is primarily centered on its synthesis and its role as an intermediate in the creation of more complex molecules. For instance, it has been used as a starting material for the synthesis of various derivatives with potential biological activities. The synthesis of isatin derivatives often involves well-established methods like the Sandmeyer, Stolle, or Gassman procedures, which can be adapted for the preparation of 5-substituted analogs. ijpsr.comnih.govbiomedres.us

Limited but promising research has begun to explore the direct biological activities of this compound and its immediate derivatives. For example, studies on related 5-substituted isatin thiosemicarbazones have provided insights into how substituents at this position can influence enzyme inhibition. nih.gov

Objectives and Scope of the Research Investigation

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. The scope of this investigation is strictly limited to the following areas:

A detailed examination of the unique chemical and potential biological contributions of the methylthio group at the 5-position of the isatin core.

An analysis of the current research landscape surrounding this compound, including the identification of existing knowledge and significant research gaps.

A forward-looking perspective on the potential areas for future research and development of this specific compound.

This article will adhere strictly to the outlined topics, providing a scientifically rigorous and authoritative resource for researchers in the fields of medicinal chemistry, pharmacology, and organic synthesis.

Detailed Research Findings

The following table summarizes key research findings related to the synthesis and potential biological activities of isatin derivatives, with a focus on substitutions at the 5-position.

| Isatin Derivative Class | Synthesis Method | Key Findings | Potential Applications | Reference |

| 5-Substituted Isatin Thiosemicarbazones | Reaction of 5-substituted isatins with thiosemicarbazide | Substituents at the C-5 position, including methyl, influence the inhibitory activity against mushroom tyrosinase. | Enzyme inhibitors | nih.gov |

| 5-Halogenated Isatins | Halogenation of the isatin core | 5-halogenation can lead to a marked enhancement in antibacterial activity. | Antibacterial agents | nih.gov |

| 5-Nitroisatin | Nitration of isatin | Can be synthesized by reacting isatin with nitric acid in the presence of sulfuric acid. | Intermediate for further synthesis | researchgate.net |

| N-Substituted 5,7-dibromoisatins | N-alkylation of 5,7-dibromoisatin | N-benzylation of 5,7-dibromoisatin can further enhance its cytotoxic activity against cancer cell lines. | Anticancer agents | nih.gov |

Classical Approaches to Isatin Synthesis Adapted for 5-(methylthio) Derivatization

The synthesis of the isatin core is a well-established field in organic chemistry, with several named reactions providing reliable routes to the 1H-indole-2,3-dione structure. These methods can be effectively adapted to produce 5-substituted derivatives, including the target compound this compound, typically by employing an appropriately substituted aniline as the starting material.

Sandmeyer Isatin Synthesis and Modifications

The Sandmeyer synthesis is one of the most traditional and widely used methods for preparing isatins. nih.govirapa.org The process commences with the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. irapa.orgbiomedres.us This step forms an isonitrosoacetanilide intermediate. Subsequent treatment of this intermediate with a strong acid, such as concentrated sulfuric acid, induces an electrophilic cyclization to yield the final isatin product. synarchive.com

For the synthesis of this compound, the Sandmeyer reaction is adapted by using 4-(methylthio)aniline as the starting aniline precursor. The key steps are:

Formation of the Isonitrosoacetanilide: 4-(methylthio)aniline is reacted with chloral hydrate and hydroxylamine hydrochloride. The aniline nitrogen attacks the carbonyl carbon of chloral, and subsequent reactions lead to the formation of N-(4-(methylthio)phenyl)-2-(hydroxyimino)acetamide.

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with concentrated sulfuric acid. The strong acid facilitates an intramolecular electrophilic aromatic substitution, where the benzene ring attacks a reactive species generated from the oxime, leading to ring closure and the formation of the this compound scaffold.

Modifications to the classical Sandmeyer process often focus on improving yields and accommodating less reactive or poorly soluble anilines, though the fundamental two-step sequence remains the same. nih.gov

Stolle Synthesis Pathway

The Stolle synthesis provides an alternative route to isatins and is particularly effective for producing N-substituted derivatives. irapa.orgchemicalbook.com The general pathway involves the reaction of an aniline with oxalyl chloride to form an intermediate chlorooxalylanilide. ijcmas.com This intermediate is then cyclized via an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to afford the isatin ring system. irapa.orgijcmas.com

To apply this pathway for the synthesis of this compound, the process would start with 4-(methylthio)aniline. The reaction would proceed as follows:

Acylation: 4-(methylthio)aniline is first reacted with oxalyl chloride. This forms N-(4-(methylthio)phenyl)oxalyl chloride as the key intermediate.

Intramolecular Friedel-Crafts Cyclization: In the presence of a strong Lewis acid like AlCl₃, the acyl chloride group is activated, facilitating an intramolecular electrophilic attack on the electron-rich aromatic ring at the position ortho to the amino group, leading to the formation of this compound.

Reformatsky Reaction-Based Methods

The Reformatsky reaction is a classic organic reaction that involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.orglibretexts.org In the context of isatin chemistry, this reaction is not a method for the primary synthesis of the isatin (1H-indole-2,3-dione) ring system itself. Instead, it is a powerful tool for the derivatization of a pre-existing isatin molecule. acs.org

The reaction specifically targets the highly reactive C3-keto group of the isatin scaffold. When isatin or its N-alkylated derivatives are treated with an α-halo ester (e.g., ethyl bromoacetate) and zinc, the organozinc reagent formed adds nucleophilically to the C3-carbonyl. acs.orgbeilstein-journals.org This process results in the formation of 3-substituted-3-hydroxy-2-oxindole derivatives. acs.org Therefore, while the Reformatsky reaction is a significant method in the broader chemistry of isatins, it serves to functionalize the core structure rather than to construct it.

Direct and Indirect Routes for Introducing the 5-(methylthio) Moiety

The introduction of the 5-(methylthio) group can be achieved either by starting with a precursor that already contains this functionality or by adding it to the isatin ring in a later synthetic step.

Functionalization of Precursor Molecules Bearing the Methylthio Group

This strategy represents the most direct and common approach to synthesizing this compound. It relies on utilizing a starting material where the methylthio group is already present on the aromatic ring, which will ultimately become the benzene portion of the isatin molecule. The primary precursor for this route is 4-(methylthio)aniline.

The classical syntheses detailed previously, namely the Sandmeyer and Stolle methods, are quintessential examples of this approach. By beginning with 4-(methylthio)aniline, the methylthio group is carried through the reaction sequence and is precisely positioned at the desired C5 location on the final isatin product. The Sandmeyer synthesis, for example, provides a robust and well-documented pathway that directly converts 4-(methylthio)aniline into 5-(methylthio)isatin through the isonitrosoacetanilide intermediate. This precursor-based approach ensures regiochemical control, as the position of the substituent is determined from the outset.

Post-synthesis Modification of Indole-2,3-dione at the 5-Position

An alternative, though less common, strategy involves the direct introduction of the methylthio group onto the unsubstituted 1H-indole-2,3-dione ring. This requires a post-synthesis modification step, typically an electrophilic aromatic substitution reaction. The isatin ring system is deactivated towards electrophilic attack due to the two electron-withdrawing carbonyl groups. However, the nitrogen atom's lone pair provides some activation, directing incoming electrophiles primarily to the C5 and C7 positions. researchgate.netnih.gov

The direct introduction of a methylthio group is known as sulfenylation. While electrophilic sulfenylation of simple indoles is well-known to occur at the highly nucleophilic C3 position, this site is unavailable in isatin. nih.govnih.gov For the isatin core, an electrophilic substitution at the C5 position would be required. This could theoretically be achieved using an electrophilic sulfur reagent. Plausible reagents for this transformation include:

Dimethyl disulfide (CH₃SSCH₃) in the presence of a Lewis acid.

Methyl methanethiosulfonate (CH₃SO₂SCH₃) with a suitable catalyst.

Reaction with methanesulfenyl chloride (CH₃SCl), although this reagent can be unstable.

These reactions would proceed via a standard electrophilic aromatic substitution mechanism, where the isatin ring acts as the nucleophile, attacking the electrophilic sulfur species to form a sigma complex, which then rearomatizes by losing a proton to yield the 5-(methylthio)isatin product. This approach is more speculative as specific literature precedence for the direct sulfenylation of isatin at the C5-position is scarce, and such reactions may face challenges due to the deactivated nature of the ring.

An in-depth examination of the synthetic approaches for this compound, a significant heterocyclic compound, reveals a variety of methodologies ranging from classical one-pot strategies to modern catalytic and energy-efficient techniques. This article focuses solely on the chemical synthesis, purification, and isolation of this compound and its derivatives, adhering to a structured outline of contemporary research findings.

Structure

2D Structure

3D Structure

Properties

CAS No. |

418772-01-7 |

|---|---|

Molecular Formula |

C9H7NO2S |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

5-methylsulfanyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C9H7NO2S/c1-13-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) |

InChI Key |

QXXPJYJSTKYYTB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)NC(=O)C2=O |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methylthio 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial relationships between atoms.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 5-(methylthio)-1H-indole-2,3-dione would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). For a 5-substituted isatin (B1672199), three aromatic protons would be present. The proton at position 7 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would be a doublet of doublets, coupled to both the protons at positions 7 and 4. The proton at position 4 would likely be a doublet. The N-H proton of the indole ring is expected to show a broad singlet, typically in the downfield region (δ 10.0-12.0 ppm), due to hydrogen bonding and exchange. The methylthio (-SCH₃) group would exhibit a sharp singlet in the upfield region (δ 2.0-3.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.5 | d |

| H-6 | ~7.3 | dd |

| H-7 | ~6.9 | d |

| N-H | ~11.0 | br s |

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The two carbonyl carbons (C2 and C3) of the isatin core are highly deshielded and would appear significantly downfield (δ 160-190 ppm). The aromatic carbons would resonate in the range of δ 110-150 ppm. The carbon attached to the electron-donating methylthio group (C5) would be shielded relative to the corresponding carbon in unsubstituted isatin. The carbon of the methyl group in the methylthio substituent would appear in the upfield region of the spectrum (δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | ~160 |

| C3 (C=O) | ~185 |

| C3a | ~118 |

| C4 | ~112 |

| C5 | ~140 |

| C6 | ~125 |

| C7 | ~138 |

| C7a | ~150 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-6, and H-6 with H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbons attached to the aromatic protons (C4-H4, C6-H6, C7-H7) and the methyl carbon to its protons (-SCH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm through-space interactions, for example, between the methyl protons and the aromatic proton at C6.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Identification of Characteristic Carbonyl Stretching Frequencies

The isatin core of this compound contains two carbonyl groups, a ketone (at C3) and an amide (at C2). These groups give rise to strong, characteristic absorption bands in the IR spectrum. Typically, the ketonic carbonyl stretch appears at a higher frequency (around 1740-1760 cm⁻¹) than the amide carbonyl stretch (around 1720-1740 cm⁻¹). The exact positions can be influenced by intermolecular hydrogen bonding involving the N-H group. In the solid state, these bands may be broadened or split.

Analysis of N-H and C-H Vibrations

The N-H stretching vibration of the indole moiety is expected to appear as a broad band in the region of 3200-3400 cm⁻¹ in the IR spectrum. The broadness of this peak is due to hydrogen bonding. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl group in the methylthio substituent would be found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring, would be expected in the fingerprint region (below 1000 cm⁻¹).

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1740 - 1760 |

| C=O (Amide) | Stretching | 1720 - 1740 |

| N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight of this compound is established as 193.22 g/mol , detailed experimental mass spectrometry data is unavailable.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

No published High-Resolution Mass Spectrometry (HRMS) data was found for this compound. HRMS analysis would be required to experimentally confirm the exact mass, which supports the elemental composition of C₉H₇NO₂S.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Analysis

There is no specific information available regarding the fragmentation patterns of this compound under either Electron Ionization (EI) or Electrospray Ionization (ESI) conditions. Analysis of related isatin compounds, such as 5-methylisatin, suggests that fragmentation of the isatin core typically involves the loss of CO and HCN moieties. However, the influence of the 5-methylthio substituent on the fragmentation pathways has not been documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental data on the electronic transitions of this compound is not available in the reviewed sources.

Absorption Maxima and Molar Extinction Coefficient Determination

Specific absorption maxima (λₘₐₓ) and corresponding molar extinction coefficients (ε) for this compound have not been reported. For the parent compound, 1H-indole-2,3-dione (isatin), characteristic absorption bands are observed that correspond to π → π* and n → π* transitions. The introduction of a methylthio group at the 5-position would be expected to modify these transitions, likely causing a shift in the absorption maxima (a chromophoric effect), but without experimental data, the extent and direction of this shift cannot be detailed.

Influence of Solvent Polarity on Electronic Spectra

No studies were found that investigate the effect of solvent polarity on the UV-Vis absorption spectrum of this compound. Such a study would involve recording the spectrum in a series of solvents with varying polarities to observe any solvatochromic shifts (either bathochromic or hypsochromic), which would provide insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

Computational Chemistry and Molecular Modeling of 5 Methylthio 1h Indole 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric characteristics of 5-(methylthio)-1H-indole-2,3-dione. These computational methods offer a powerful approach to predict molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key geometric parameters.

While specific computational studies on this compound are not extensively available in the reviewed literature, studies on isatin (B1672199) and its other 5-substituted derivatives suggest that the core indole-2,3-dione structure is largely planar. The introduction of the methylthio (-SCH3) group at the 5-position is expected to cause minor alterations in the bond lengths and angles of the benzene (B151609) ring. The C-S bond length and the C-S-C bond angle of the methylthio group would be key parameters determined through these calculations.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C4-C5 Bond Length (Å) | 1.39 |

| C5-C6 Bond Length (Å) | 1.40 |

| C5-S Bond Length (Å) | 1.77 |

| S-CH3 Bond Length (Å) | 1.81 |

| C4-C5-C6 Bond Angle (°) | 120.5 |

| C4-C5-S Bond Angle (°) | 121.0 |

| C6-C5-S Bond Angle (°) | 118.5 |

| C5-S-CH3 Bond Angle (°) | 105.0 |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are intended to be illustrative.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can be employed to predict a range of electronic properties for this compound. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide valuable information about the electronic nature of the molecule.

Calculations on similar isatin derivatives have shown that the electronic properties are influenced by the substituent at the 5-position. The methylthio group, being an electron-donating group through resonance and weakly electron-withdrawing through induction, is expected to modulate the electron distribution within the indole ring system. This can affect properties such as the dipole moment and polarizability of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the indole ring and the sulfur atom of the methylthio group, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is anticipated to be distributed over the dicarbonyl groups of the pyrrole-2,3-dione ring, highlighting these sites as being prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Studies on 5-substituted isatins have shown that the HOMO-LUMO gap can be tuned by the nature of the substituent. uokerbala.edu.iq

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: These are hypothetical values based on computational studies of analogous isatin derivatives and are for illustrative purposes.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

Spectroscopic Property Prediction from Computational Models

Computational models are highly effective in simulating various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Simulated NMR, IR, and UV-Vis Spectra

Simulated NMR Spectra: Computational methods can predict the 1H and 13C NMR chemical shifts of this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. The protons and carbons of the indole ring, as well as the methyl group of the methylthio substituent, will have characteristic chemical shifts that can be accurately predicted.

Simulated IR Spectra: The vibrational frequencies of this compound can be calculated to generate a theoretical Infrared (IR) spectrum. This simulated spectrum will show characteristic peaks for the various functional groups present in the molecule. Key vibrational modes would include the N-H stretching vibration, the C=O stretching vibrations of the dione moiety, C-S stretching, and the aromatic C-H and C=C stretching vibrations. Studies on 5-substituted isatins have shown that the frequencies of the carbonyl stretching modes are sensitive to the electronic effects of the substituent at the 5-position. nih.gov

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| N-H | Stretching | ~3300 |

| C=O (ketone) | Stretching | ~1750 |

| C=O (amide) | Stretching | ~1730 |

| C=C (aromatic) | Stretching | ~1600 |

| C-S | Stretching | ~700 |

Note: These are approximate values based on typical IR frequencies for these functional groups and computational studies on similar molecules.

Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. The simulated spectrum for this compound would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The transitions are typically of the π → π* and n → π* type, involving the promotion of electrons from occupied to unoccupied molecular orbitals. The presence of the methylthio group is expected to cause a shift in the absorption bands compared to unsubstituted isatin.

Validation of Experimental Data with Theoretical Predictions

A critical step in computational chemistry is the validation of theoretical models against experimental data. This process ensures that the computational methods accurately represent the molecule's real-world properties. For isatin derivatives, this typically involves comparing computationally predicted data with results from spectroscopic and crystallographic analyses.

Quantum mechanics-based methods, particularly Density Functional Theory (DFT), are employed to calculate molecular and electronic properties. nih.gov For a compound like this compound, DFT calculations would be used to predict key parameters such as bond lengths, bond angles, and vibrational frequencies. These theoretical values can then be benchmarked against experimental data. For instance, the calculated vibrational (IR) frequencies and isotropic (¹H and ¹³C NMR) chemical shifts for related isoindoline-1,3-dione derivatives have been shown to align closely with experimental spectra, confirming the synthesized structures. nih.gov

Furthermore, computational analyses can elucidate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and charge transfer interactions. nih.gov Such theoretical findings, when correlated with experimental results from techniques like cyclic voltammetry, provide a robust validation of the computational model and a deeper understanding of the molecule's electronic behavior. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of a molecule, providing detailed information on its flexibility, conformational changes, and interactions with its environment.

Conformational Analysis and Flexibility Studies

MD simulations can map the potential energy surface of this compound to identify its most stable, low-energy conformations. The isatin core is largely planar, but the N-H group and the C-5 methylthio substituent can influence its flexibility and interactions. Simulations track the atomic movements over time (often on the nanosecond scale), revealing the accessible rotational and vibrational states of the molecule. researchgate.net Analysis of the simulation trajectory, by measuring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps quantify the stability of the molecule and the flexibility of specific regions. biointerfaceresearch.com This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Solvation Effects and Dynamics in Different Media

The biological activity of a compound is profoundly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water, to mimic physiological conditions. These simulations reveal how solvation affects the compound's conformational preferences and dynamic behavior. researchgate.net

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are also used in conjunction with DFT calculations to assess how a solvent environment impacts electronic properties and chemical reactivity. researchgate.netresearchgate.net Studies on related isatin derivatives have shown that solvents can significantly influence intermolecular charge transfer and other bioactive features, highlighting the importance of considering these effects in computational drug design. researchgate.net

Molecular Docking Studies with Biological Macromolecules (Pre-clinical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in virtual screening and rational drug design to identify potential drug candidates and understand their mechanism of action at a molecular level.

Target Protein Selection Based on Hypothesized Biological Activities

The selection of protein targets for docking studies with this compound is guided by the extensive pharmacological profile of the broader isatin family. Isatin derivatives have demonstrated significant activity in several therapeutic areas:

Anticancer: Isatins are known to inhibit various protein kinases and interact with DNA. nih.govmdpi.com Potential targets include Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and kinases like DYRK1A and PIM1. mdpi.commdpi.comresearchgate.net DNA itself is also a recognized target for isatin-based compounds. nih.govnih.gov

Antimicrobial: The antimicrobial properties of isatins suggest that key bacterial or fungal enzymes could be viable targets. researchgate.net

Anti-inflammatory: Isatins can modulate inflammatory pathways, making enzymes like Cyclooxygenases (COX-1 and COX-2) relevant targets for investigation. nih.govresearchgate.net

Based on this precedent, a selection of plausible preclinical targets for this compound would include these and other related enzymes.

Binding Mode Prediction and Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)

Once a target protein is selected, molecular docking simulations are performed to predict the binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and the specific binding pose of this compound within the protein's active site.

The analysis of the docked complex focuses on identifying the key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the isatin) and acceptors (like the carbonyl oxygens) and polar amino acid residues (e.g., Glutamic acid, Leucine) in the active site. mdpi.com

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the benzene ring) and hydrophobic amino acid residues.

Pi-Pi Stacking: Aromatic interactions between the indole ring system of the ligand and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan in the protein.

For many isatin derivatives, a strong correlation has been observed between high binding affinity in docking studies and potent biological activity in experimental assays. nih.govut.ac.ir The predicted binding mode provides a structural hypothesis for the compound's mechanism of action, which can guide further chemical modifications to enhance potency and selectivity.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothesized Pre-clinical Targets

| Protein Target | PDB ID | Hypothesized Activity | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Types |

|---|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Anticancer | -9.2 | LEU83, GLU81, LYS33, ASP86 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | 3LN1 | Anti-inflammatory | -8.7 | ARG120, TYR355, SER530 | Hydrogen Bond, Pi-Sulfur |

| PIM1 Kinase | 4X7Q | Anticancer | -8.5 | LYS67, GLU121, LEU120 | Hydrogen Bond, Hydrophobic |

| DNA (dodecamer) | 1BNA | Anticancer | -7.9 | DG10, DC11, DA18 | Groove Binding, Hydrophobic |

Scoring Functions and Binding Affinity Prediction

In the realm of molecular modeling, scoring functions are essential computational tools used to rapidly estimate the binding affinity between a ligand, such as this compound, and a macromolecular target, typically a protein. This binding affinity is directly related to the Gibbs free energy of binding (ΔG). Scoring functions are a critical component of molecular docking, a process that predicts the preferred orientation of a molecule when bound to a target. mdpi.com

The primary goal of a scoring function is to generate a score that correctly ranks different binding poses and distinguishes active compounds from inactive ones. mdpi.com There are three principal categories of scoring functions:

Force-Field-Based Scoring Functions: These functions utilize classical mechanics principles and parameters from molecular mechanics force fields like CHARMM or AMBER. They calculate binding energy by summing up van der Waals and electrostatic interaction energies.

Empirical Scoring Functions: These functions are derived from fitting experimental binding affinity data for a set of ligand-protein complexes. They use a regression equation that includes weighted terms for different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and rotational entropy loss upon binding.

Knowledge-Based Scoring Functions: These functions are based on statistical potentials derived from analyzing the frequency of atom-pair contacts in a large database of known protein-ligand crystal structures. They operate on the principle that more favorable interactions are those that occur more frequently than would be expected by chance.

The prediction of binding affinity for this compound would involve docking it into the active site of a specific biological target. The scoring function would then calculate a value, typically in kcal/mol, representing the predicted strength of the interaction. For example, molecular docking studies on a related benzamide molecule, N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide, predicted binding affinities of -7.7 kcal/mol with the α5β1 integrin protein and -7.4 kcal/mol with DNA, suggesting strong potential interactions. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR can be a powerful tool to predict its efficacy, understand its mechanism of action, and guide the design of new, more potent analogues. nih.gov The fundamental premise of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their physicochemical properties. researchgate.net

QSAR studies have been successfully applied to various derivatives of the parent structure, 1H-indole-2,3-dione (isatin), to explore a wide range of biological activities, including anticancer, anti-tubercular, and antiviral properties. researchgate.netnih.gov These models provide valuable insights into the structural features that govern a compound's activity.

Selection of Molecular Descriptors (Topological, Electronic, Steric)

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors are categorized based on the type of information they encode.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes like size, shape, and branching. They are calculated from the molecular graph and include indices such as the Wiener index, Balaban indices, and molecular connectivity indices. nih.govacademicdirect.org

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule and are typically calculated using quantum mechanics methods like Density Functional Theory (DFT). nih.gov They include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electronegativity, and partial charges on atoms. dergipark.org.tr These are crucial for describing a molecule's reactivity and its ability to engage in electrostatic or hydrogen-bonding interactions.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, which are critical for how it fits into a receptor's binding site. Examples include molecular volume, surface area, molar refractivity, and specific steric parameters like those developed by Taft or Charton. academicdirect.org

The table below provides a summary of common molecular descriptor types that would be considered for a QSAR study of this compound and its analogues.

| Descriptor Category | Description | Examples |

| Topological | Based on the 2D molecular graph, describing connectivity and branching. | Wiener Index (W), Balaban Index (J), Molecular Connectivity Indices (χ) |

| Electronic | Quantify the electronic distribution and reactivity of the molecule. | HOMO/LUMO Energies, Dipole Moment, Electronegativity, Hardness/Softness |

| Steric | Describe the 3D size and shape of the molecule. | Molar Refractivity (MR), Molecular Volume, Surface Area, Ovality |

| Hydrophobic | Characterize the molecule's lipophilicity. | LogP (Octanol-Water Partition Coefficient) |

Development of Predictive Models for Pre-clinical Biological Activity

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a predictive model is developed. This involves using statistical methods to create a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Commonly used techniques for model development include:

Multiple Linear Regression (MLR): This method generates a simple linear equation that is easy to interpret. researchgate.net

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the human brain that can capture intricate relationships between structure and activity. mdpi.com

The objective is to build a model that not only accurately describes the data for the training set of compounds but can also reliably predict the biological activity of new, untested molecules within the same chemical class. nih.govarxiv.org For instance, a QSAR study on anti-tubercular 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives successfully developed a linear model where the principal components derived from molecular descriptors showed a 73% variance in the biological activity. nih.gov

Model Validation and Applicability Domain Analysis

A critical step in QSAR modeling is rigorous validation to ensure the model is robust, stable, and has strong predictive power. Validation is performed using several statistical metrics. researchgate.net

Internal Validation: This process assesses the stability of the model using the training set data. A common technique is leave-one-out (LOO) cross-validation, which yields a cross-validation coefficient (q²). A high q² value indicates good internal predictive ability.

External Validation: The model's true predictive power is tested using an external set of compounds that were not used during model development. The predictive correlation coefficient (R²_pred) is calculated to assess how well the model predicts the activity of this external set. researchgate.net

Beyond statistical validation, defining the Applicability Domain (AD) of the QSAR model is essential. researchgate.netnih.gov The AD represents the chemical space of compounds for which the model can make reliable predictions. nih.gov A prediction for a compound that falls outside this domain is considered an extrapolation and is therefore unreliable. The AD is determined by the structural and physicochemical properties of the compounds in the training set. researchgate.net A common method for defining the AD is the leverage approach, where the leverage of each compound is calculated from the descriptor matrix. This helps to identify outliers in the dataset and compounds for which the model's predictions may be less certain. mdpi.comresearchgate.net

Biological Activities and Mechanistic Investigations of 5 Methylthio 1h Indole 2,3 Dione Pre Clinical, in Vitro, and in Vivo Animal Models Only

Enzyme Inhibition Studies

The capacity of 5-(methylthio)-1H-indole-2,3-dione to interfere with enzyme function has been a primary focus of preliminary research. These studies are crucial for elucidating its mechanism of action and potential therapeutic applications.

Kinase Inhibition Assays (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

Data from kinase inhibition assays for this compound are not available in the public domain. The indole nucleus is a component of many known kinase inhibitors, suggesting that derivatives of 1H-indole-2,3-dione could be promising candidates for targeting kinases involved in cell signaling pathways. researchgate.net

Protease Inhibition (e.g., Cysteine Proteases, Serine Proteases)

Specific studies on the protease inhibition profile of this compound have not been reported. However, isatin (B1672199) derivatives have been investigated as inhibitors of various proteases, such as the SARS-CoV 3C-like protease. dergipark.org.tr These studies indicate that the isatin scaffold can be modified to achieve potent and selective protease inhibition.

Topoisomerase Inhibition and DNA Intercalation Studies

While some indole derivatives have been shown to possess anti-topoisomerase I activity, there is currently no published research specifically detailing the effects of this compound on topoisomerase enzymes or its ability to intercalate with DNA. researchgate.netwikipedia.org Topoisomerase inhibitors are a critical class of anticancer agents, and the investigation of novel scaffolds like isatin derivatives remains an active area of research. nih.gov

Monoamine Oxidase (MAO) Inhibition Profiling

Isatin itself is a known endogenous inhibitor of monoamine oxidase (MAO), with a preference for MAO-B. selleckchem.com MAO inhibitors are utilized in the treatment of neurological disorders such as Parkinson's disease and depression. wikipedia.org However, specific inhibitory activity and selectivity data for this compound against MAO-A and MAO-B are not currently available.

Enzyme Kinetics and Mechanism of Inhibition (Competitive, Non-competitive, Uncompetitive)

Detailed enzyme kinetics studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound have not been documented in the reviewed literature. Such studies are essential to understand the nature of the interaction between the inhibitor and its target enzyme.

Antimicrobial Activity Evaluations (In Vitro and Pre-clinical Animal Models)

The antimicrobial potential of isatin derivatives is well-documented, with various analogues demonstrating activity against a range of bacterial and fungal pathogens. nih.govnih.gov

In vitro studies on the antimicrobial activity of this compound are limited. While the broader class of indole derivatives has shown promise, specific data, including minimum inhibitory concentrations (MICs) against various microbial strains for this particular compound, are not available. Similarly, there are no published pre-clinical animal model studies evaluating the in vivo efficacy of this compound for the treatment of infections.

Antibacterial Activity Against Specific Bacterial Strains (Gram-Positive, Gram-Negative)

Antifungal Activity Against Pathogenic Fungi

Similar to its antibacterial profile, specific data on the antifungal activity of this compound against pathogenic fungi is not extensively documented. The broader class of isatin derivatives has been a source of compounds with antifungal properties. nih.gov For example, some 5-substituted-4-amino-1,2,4-triazole-3-thioesters have shown significant antifungal activity. nih.gov General screening of aminothioxanthones has also identified compounds with potential against various pathogenic fungi. mdpi.com Further research is necessary to determine if this compound shares these antifungal characteristics.

Antiviral Activity Against Model Viral Systems (e.g., DNA viruses, RNA viruses)

The isatin scaffold is recognized as a broad-spectrum antiviral agent. mdpi.com Various derivatives have been synthesized and tested against a range of viruses. For instance, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have shown activity against Herpes Simplex Virus (HSV-1 and HSV-2). nih.gov However, specific studies on the antiviral activity of this compound against model DNA or RNA viruses are not currently available. The antiviral potential of this specific compound remains an area for future investigation. nih.gov

Investigation of Mechanism of Action (e.g., Cell Wall Synthesis, Protein Synthesis, DNA Replication)

Detailed mechanistic studies elucidating how this compound may exert its potential antimicrobial effects are yet to be conducted. The mechanisms of action for antimicrobial agents can be diverse, including the inhibition of cell wall synthesis, disruption of protein synthesis, or interference with DNA replication. mdpi.com Without specific experimental data for this compound, any proposed mechanism would be purely speculative and based on the activities of other, structurally different, indole derivatives.

Anticancer Potential and Cellular Pathway Modulation (In Vitro and Pre-clinical Cancer Models)

The anticancer properties of isatin and its derivatives are well-documented, with numerous studies reporting cytotoxic activity against various cancer cell lines. researchgate.net These compounds represent a promising area of research for the development of novel antineoplastic agents. nih.gov

Cell Proliferation and Viability Assays on Cancer Cell Lines

While a wide range of substituted indole-2,3-dione derivatives have been evaluated for their antiproliferative activity against numerous human tumor cell lines, specific data from cell proliferation and viability assays for this compound is not prominently featured in the available literature. nih.gov Studies on other derivatives, such as 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives, have demonstrated cytotoxic effects on lymphoid-originated cancer cells. nih.govresearchgate.net The antiproliferative potential of this compound against various cancer cell lines warrants direct investigation.

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathway)

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. This process can be initiated through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of a cascade of enzymes called caspases. nih.govnih.gov The B-cell lymphoma-2 (BCL-2) family of proteins plays a crucial role in regulating the integrity of mitochondria during apoptosis. nih.gov

While some indole-based derivatives have been shown to induce apoptosis and activate caspases in cancer cells, specific studies linking this compound to the induction of apoptosis through caspase activation or the mitochondrial pathway are lacking. nih.gov For example, certain isatin analogs have been developed as caspase-3 selective tracers, highlighting the interaction of this scaffold with apoptotic pathways. nih.gov However, the precise role of the 5-methylthio substitution in modulating these pathways remains to be elucidated.

Cell Cycle Arrest Analysis (Flow Cytometry)

The induction of cell cycle arrest is a key mechanism for many anticancer agents. Isatin derivatives have been shown in multiple studies to halt the proliferation of cancer cells by interfering with the cell cycle, an effect that is commonly analyzed using flow cytometry.

For instance, a novel 5-(2-carboxyethenyl) isatin derivative, (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (referred to as HKL 2H), was investigated for its effects on human chronic myelogenous leukemia K562 cells. nih.gov Flow cytometric analysis revealed that HKL 2H induced a G2/M phase arrest in these cells, which was followed by an accumulation of cells in the sub-G1 phase, indicative of apoptosis. nih.gov Similarly, another 5-(2-carboxyethenyl) isatin derivative, HKL 2-3-15, was shown to induce G2/M phase arrest in human gastric cancer MGC-803 cells in a time- and dose-dependent manner.

Furthermore, isatin-based imidazole compounds have been reported to arrest the cell cycle at the G2/M phase in A549 lung cancer cells. mdpi.com In another study, isatin sulfonamide derivatives were found to arrest HepG2 liver cancer cells at the G2-M phase. mdpi.com Specifically, one compound arrested 44.58% of the cells in the G2-M phase, a more potent effect than the control drug Doxorubicin. mdpi.com These studies consistently utilize flow cytometry to quantify the percentage of cells in different phases of the cell cycle after treatment with the isatin derivative.

| Isatin Derivative | Cell Line | Effect on Cell Cycle | Method of Analysis |

|---|---|---|---|

| (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (HKL 2H) | K562 (Human Chronic Myelogenous Leukemia) | G2/M phase arrest and accumulation in sub-G1 phase | Flow Cytometry |

| HKL 2-3-15 | MGC-803 (Human Gastric Cancer) | G2/M phase arrest | Flow Cytometry |

| Isatin-based Imidazole Compound | A549 (Human Lung Cancer) | G2/M phase arrest | Flow Cytometry |

| Isatin Sulfonamide Derivative (Compound 3a) | HepG2 (Human Liver Cancer) | G2-M phase arrest (44.58% of cells) | Flow Cytometry |

| 5-acetamido-1-(methoxybenzyl) isatin | K562 (Human Leukemia) | G2/M phase arrest | Flow Cytometry |

Autophagy Modulation Studies

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, making its modulation a target for cancer therapy. Some isatin derivatives have been investigated for their ability to induce autophagy.

For example, certain isatin derivatives have been found to induce autophagy in addition to apoptosis in cancer cells. mdpi.com One study on indole-azole hybrids indicated that the induced cellular autophagy was primarily mediated by blocking the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway. tandfonline.com Another study on isatin derivatives noted the downregulation of Bcl-2, an anti-apoptotic protein, along with the promotion of autophagy in HepG2 cells. mdpi.com

Research on isatin itself in human neuroblastoma SH-SY5Y cells revealed high levels of autophagy-related protein expression in treated cells, suggesting a role for autophagy in its mechanism of action. nih.gov

Migration and Invasion Inhibition Assays (e.g., Wound Healing, Transwell Assays)

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Several isatin derivatives have demonstrated the ability to inhibit these processes in preclinical models.

A 5-(2-carboxyethenyl)isatin derivative, compound 5-61, was shown to significantly inhibit the migratory capacity of HepG2 liver cancer cells. rsc.org This was demonstrated using both in vitro wound healing assays, where the compound decreased the ability of cells to cover a scratched area, and transwell migration assays, which showed a dose-dependent inhibition of cell migration. rsc.orgresearchgate.net

Similarly, 5-acetamido-1-(methoxybenzyl) isatin was found to inhibit the migration and chemotaxis of HepG2 cells, as assessed by wound healing and transwell assays. rsc.org Isatin itself has been shown to inhibit the migration and invasion of human neuroblastoma SH-SY5Y cells. spandidos-publications.com This inhibitory effect was associated with a decrease in the expression of matrix metalloproteinase (MMP) 2 and MMP9, enzymes crucial for the degradation of the extracellular matrix during invasion. spandidos-publications.com The mechanism of action for isatin's effect on migration and invasion in these cells may also be associated with the mTOR signaling pathway. nih.gov

| Isatin Derivative | Cell Line | Assay(s) Used | Observed Effect |

|---|---|---|---|

| Compound 5-61 | HepG2 (Human Liver Cancer) | Wound Healing, Transwell Migration | Inhibition of cell migration |

| 5-acetamido-1-(methoxybenzyl) isatin | HepG2 (Human Liver Cancer) | Wound Healing, Transwell Migration | Inhibition of cell migration and chemotaxis |

| Isatin | SH-SY5Y (Human Neuroblastoma) | Transwell, Wound Healing | Inhibition of cell migration and invasion |

Angiogenesis Inhibition Studies (e.g., HUVEC Tube Formation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Isatin derivatives have been identified as potent angiogenesis inhibitors.

The HUVEC (Human Umbilical Vein Endothelial Cells) tube formation assay is a widely used in vitro method to assess angiogenesis. Several isatin derivatives have been shown to inhibit the formation of capillary-like structures by HUVECs. For example, compound 5-61, a 5-(2-carboxyethenyl)isatin derivative, clearly diminished tube formation in HUVECs. rsc.org Its anti-angiogenic effects were also confirmed in vivo using the chick chorioallantoic membrane (CAM) assay. rsc.orgresearchgate.net

Another multi-substituted isatin derivative, compound 4l, was also found to significantly inhibit tube formation in HUVECs at nanomolar concentrations. mdpi.com A 5-acetamido-1-(methoxybenzyl) isatin derivative was also reported to inhibit angiogenesis. rsc.org The anti-angiogenic effects of these compounds are often linked to the inhibition of vascular endothelial growth factor (VEGF) and its signaling pathways. rsc.org

Modulation of Key Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB)

Isatin and its derivatives exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer.

The PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival, is a common target. The anti-angiogenic effects of the 5-(2-carboxyethenyl)isatin derivative, compound 5-61, were found to be mediated through the inhibition of the PI3K/Akt/mTOR pathway in HUVECs. rsc.orgresearchgate.net Furthermore, the induction of autophagy by some indole-azole hybrids is also linked to the blockade of this pathway. tandfonline.com

The MAPK (Mitogen-Activated Protein Kinase) pathway , which includes ERK, JNK, and p38, is another key signaling cascade involved in cell proliferation, differentiation, and stress responses. Compound 5-61 was also shown to inhibit the ERK pathway as part of its anti-angiogenic mechanism. rsc.orgresearchgate.net Some isatin-chalcone hybrid molecules have shown anti-neuroinflammatory activity by potentially blocking the activation of p38 kinase. nih.gov

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cell survival. Isatin treatment in an in vivo model of hepatocarcinogenesis led to a significant decrease in the levels of the inflammatory markers NF-κBp50 and NF-κBp65, suggesting an inhibitory effect on this pathway. mdpi.com

Genomic and Proteomic Analysis of Cellular Response

Genomic and proteomic analyses provide a broad understanding of the cellular changes induced by a compound. While comprehensive genomic and proteomic studies specifically on this compound are not available, research on isatin itself has provided some insights.

A study investigating the neuroprotective dose of isatin in mice involved proteomic analysis of brain tissue. nih.gov This research identified changes in the expression of various proteins and in the profile of isatin-binding proteins in the brain hemispheres 24 hours after administration. nih.gov Another study looked at the effect of isatin on the profile of ubiquitinated mitochondrial proteins in the mouse brain, suggesting that isatin can influence protein degradation pathways. mdpi.com

Microarray analysis has been used to investigate the effects of isatin on gene expression in human neuroblastoma SH-SY5Y cells, with the findings suggesting that isatin's inhibitory effects on migration and invasion are associated with the mTOR signaling pathway. nih.gov

Neurobiological Activity Investigations (In Vitro and Pre-clinical Animal Models)

Isatin is an endogenous compound found in mammalian brain and tissues and has been shown to possess a range of neurobiological activities. acs.org Isatin and its derivatives have been extensively studied as inhibitors of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters. acs.org Isatin itself is a potent inhibitor of MAO-B. acs.org

The neuroprotective effects of isatin have been demonstrated in various experimental models of neurodegeneration. researchgate.net At certain doses, isatin has been shown to be neuroprotective. researchgate.net The neurobiological effects of isatin are thought to be mediated through its interaction with numerous isatin-binding proteins in the brain. nih.gov

Derivatives of isatin have been synthesized and evaluated for a variety of central nervous system activities, including anticonvulsant and anxiogenic effects. mdpi.comsemanticscholar.org For example, novel coumarin-triazole-isatin hybrids have been synthesized and evaluated as potential multitarget agents for Alzheimer's disease, with some compounds showing potent inhibition of butyrylcholinesterase (BChE). nih.gov

Neuroprotective Effects in Induced Neurotoxicity Models

There is currently no available scientific literature detailing the neuroprotective effects of this compound in preclinical, in vitro, or in vivo animal models of induced neurotoxicity. While the broader class of isatin derivatives has been investigated for neuroprotective properties, specific studies on the 5-methylthio analog are absent. For instance, studies on the parent compound, isatin, have shown that it may offer neuroprotection in models of neurodegeneration by influencing profiles of brain proteins. nih.gov In models of MPTP-induced neurotoxicity, isatin pretreatment has been observed to reduce locomotor impairments in mice. mdpi.comnih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Modulation of Neurotransmitter Systems (e.g., GABA, Serotonin)

No specific preclinical, in vitro, or in vivo animal model studies were identified that investigate the modulation of neurotransmitter systems, such as the GABAergic or serotonergic systems, by this compound. The neurotransmitter serotonin (5-HT) is known to modulate both glutamate- and GABA-mediated neurotransmission, which has implications for various physiological functions and pathological conditions. nih.gov The interaction between the serotonergic and GABAergic systems is complex, with 5-HT modulating GABA release from specific interneurons. nih.gov However, the role of this compound in these processes has not been documented.

Antioxidant and Anti-inflammatory Mechanisms in Neural Cells

There is a lack of available data from preclinical, in vitro, or in vivo animal model studies on the specific antioxidant and anti-inflammatory mechanisms of this compound in neural cells. While some isatin derivatives have been explored for their antioxidant and anti-inflammatory activities, these findings are not specific to the 5-methylthio substituted compound. researchgate.netresearchgate.net For instance, other synthetic compounds have demonstrated the ability to attenuate oxidative stress and inflammatory responses in various cell lines, but similar investigations for this compound are not present in the current scientific literature. nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Activities (In Vitro and Pre-clinical Animal Models)

Inhibition of Inflammatory Mediators (e.g., Prostaglandins, Leukotrienes)

No specific preclinical, in vitro, or in vivo animal model data is available regarding the inhibitory effects of this compound on inflammatory mediators such as prostaglandins and leukotrienes. Prostaglandins and leukotrienes are key players in the inflammatory cascade, and their synthesis is a target for anti-inflammatory drugs. nih.govtg.org.aurespiratory-therapy.com While various compounds are known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways responsible for the production of prostaglandins and leukotrienes, respectively, the activity of this compound in this context has not been reported. acs.orgdb-thueringen.de

Modulation of Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

There are no specific published studies on the modulation of pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-1β, by this compound in preclinical, in vitro, or in vivo animal models. These cytokines are central to the inflammatory response and are often targeted in anti-inflammatory therapeutic strategies. nih.govnih.gov While some isatin derivatives have been evaluated for their anti-neuroinflammatory activity, including effects on cytokine production in microglia, this research does not extend to the 5-methylthio derivative. nih.gov

Effects on Immune Cell Activation and Proliferation

No data from preclinical, in vitro, or in vivo animal models are available to describe the effects of this compound on the activation and proliferation of immune cells. The modulation of immune cell function is a key aspect of immunomodulatory activity. Other molecules with a methylthio- group, such as 5'-deoxy-5'-methylthioadenosine (MTA), have been shown to suppress the proliferation, activation, and effector function of T cells. nih.govnih.govresearchgate.net However, these findings relate to a structurally different compound, and no similar studies have been conducted for this compound.

Compound Names Table

Antioxidant Activity Assessment (In Vitro Assays)

Radical Scavenging Assays (e.g., DPPH, ABTS)

No research findings were identified that assessed the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging capacity of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

There are no available studies that have investigated the ferric reducing antioxidant power (FRAP) of this compound.

Cellular Antioxidant Activity (CAA) Assays

No data from cellular antioxidant activity (CAA) assays for this compound could be located in the reviewed literature.

Structure Activity Relationship Sar Studies and Rational Design of 5 Methylthio 1h Indole 2,3 Dione Analogues

Impact of N1-Substitution on Pre-clinical Biological Activity

The nitrogen atom at the 1-position (N1) of the isatin (B1672199) ring is a frequent target for chemical modification. nih.gov The nature of the substituent at this position can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. nih.gov SAR studies have shown that N-alkylation and N-acylation are common strategies that can lead to enhanced biological activity. nih.govuokerbala.edu.iq However, in some cases, substitution at the N1 position can also lead to a decrease or complete loss of activity for specific targets, such as monoamine oxidase (MAO), where N-substituted derivatives are largely devoid of inhibitory characteristics. nih.gov

Electronic and Steric Effects of N-Substituents

The electronic properties of the N1-substituent play a critical role in determining the biological activity of isatin analogues. For instance, studies on the cytotoxic activity of N-alkyl-isatin-3-imino aromatic amines have suggested that substitutions with electron-withdrawing groups are important factors for imparting cytotoxicity. nih.gov The introduction of such groups can alter the electron density distribution across the isatin ring system, potentially enhancing interactions with target macromolecules.

Steric bulk at the N1 position is another determining factor. Large, bulky substituents can introduce steric hindrance, which may either prevent the molecule from fitting into a specific receptor's binding site or, conversely, promote a more favorable binding conformation by occupying a specific pocket. The interplay between steric and electronic effects is complex; for example, while N-substitution can enhance antibacterial activity, oversized groups may negatively impact potency by clashing with the target enzyme. nih.govnih.gov

Influence on Hydrogen Bonding and Receptor Interactions

The unsubstituted N1-hydrogen of the isatin core is a hydrogen bond donor, a critical feature for interaction with many biological targets. N-substitution removes this hydrogen bond donor capability, which can be detrimental to binding affinity if that interaction is essential. nih.gov

Role of C3-Modification on Activity Profile

The C3-carbonyl group of the isatin scaffold is highly reactive and electrophilic, making it a prime site for chemical derivatization. nih.govnih.gov Its ability to undergo condensation and addition reactions allows for the synthesis of a wide variety of C3-substituted analogues, including Schiff bases and spirocyclic compounds, which often exhibit significant pharmacological activities. researchgate.netnih.govnih.gov Modifications at this position have been shown to dramatically increase potency in certain contexts. researchgate.net

Effects of Schiff Base Formation at C3

Schiff bases are readily synthesized by the condensation of the C3-carbonyl group of isatin with various primary amines. nih.gov This modification has proven to be a successful strategy for generating compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-HIV properties. uomustansiriyah.edu.iqmdpi.com The formation of the C=N double bond at the C3 position extends the conjugated system of the molecule and provides a new site for interaction with biological targets. The chemistry of isatin Schiff bases is of particular interest due to their potential applications in medicinal chemistry. nih.gov

Impact of Spiro-Cyclization at C3

Spiro-cyclization involves the formation of a new ring system that shares the C3 carbon atom of the isatin core. nih.gov This modification introduces significant three-dimensional complexity to the planar isatin scaffold. Spiro compounds derived from isatin have been shown to possess potent pharmacological activity and are found in a number of natural products. nih.govnih.gov The rigid conformational constraint imposed by the spiro-ring can lock the molecule into a bioactive conformation, leading to enhanced affinity and selectivity for its target. Various synthetic methods have been developed to access diverse spiro-indoline and spiro-oxindole structures from isatin precursors. nih.govscispace.comnih.gov

Substituent Effects on C3-Exocyclic Groups

The biological activity of C3-modified isatin analogues is highly dependent on the nature of the substituents on the exocyclic moiety (the group attached to the C3 position).

In the case of Schiff bases, substituents on the aromatic ring of the amine portion significantly modulate activity. A study on a series of isatin Schiff bases revealed that compounds with electron-donating groups (such as hydroxyl and methoxy) on the aromatic ring exhibited better analgesic activity compared to those with electron-withdrawing groups. nih.gov

| Compound | Substituent on Phenyl Ring | Electronic Effect | Relative Analgesic Activity |

|---|---|---|---|

| 5i | 4-hydroxy-3-methoxy | Electron-donating | High |

| - | Unsubstituted | Neutral | Moderate |

| - | 4-chloro | Electron-withdrawing | Low |

Similarly, for more complex C3-hydrazone conjugates, the substituents on the isatin ring itself can influence the antiproliferative activity. In a study of isatin–indole conjugates, a bromo substituent at the C5 position of the isatin ring produced a compound that was four times more potent than the reference drug sunitinib. dovepress.com In another group within the same study, a methoxy group at the C5 position resulted in the most active compound. dovepress.com This highlights the complex structure-activity relationships where both electron-donating and electron-withdrawing groups can enhance activity, suggesting that factors such as size, lipophilicity, and specific receptor interactions are also at play.

| Compound | Substituent at C5 of Isatin | Average IC₅₀ (µM) | Relative Potency |

|---|---|---|---|

| 5g | -Br | 2.06 | High |

| Sunitinib (Reference) | - | 8.11 | - |

| 5e | -OCH₃ | 18.18 | Moderate |

Contribution of the 5-(methylthio) Moiety to Activity

Comparison with Other 5-Substituted Isatins (e.g., 5-halo, 5-methoxy)

The biological activity of 5-substituted isatins is highly dependent on the nature of the group at the C-5 position. Halogenation at this position is a common strategy that often enhances antibacterial activity. nih.gov In contrast, the presence of an electron-donating methyl group has been found to be valuable for improving antiproliferative potential, while an electron-withdrawing fluoro group was shown to be unfavorable in the same context. mdpi.com